2,3-O-Isopropylidene-D-erythronolactone
Overview
Description
Synthesis Analysis
The synthesis of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives involves several key methods. For instance, the addition of PhLi and lithiated dithianes to 2,3-O-isopropylidene-D-erythronolactone affords lactols, which are subsequently reduced to the corresponding C-glycosides (McCartney et al., 2003). Another approach involves a highly diastereoselective synthesis from D-glyceraldehyde acetonide, leading to D-erythrose derivatives with high stereoselectivity (Arroyo-Gómez et al., 2000).
Molecular Structure Analysis
The molecular structure of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies have provided detailed insights into the stereochemistry and molecular configuration of these compounds, facilitating their application in synthesis (McCartney et al., 2003).
Chemical Reactions and Properties
2,3-O-Isopropylidene-D-erythronolactone undergoes a variety of chemical reactions, including stereoselective transformations to form furanose C-disaccharides and erythrose derivatives. These reactions are crucial for constructing complex molecules with specific stereochemical configurations (McCartney et al., 2003); (Arroyo-Gómez et al., 2000).
Physical Properties Analysis
The physical properties of 2,3-O-Isopropylidene-D-erythronolactone, such as melting point, solubility, and crystalline structure, have been studied to facilitate its use in synthesis and application in various chemical reactions. These properties are essential for the proper handling and processing of the compound in laboratory and industrial settings.
Chemical Properties Analysis
2,3-O-Isopropylidene-D-erythronolactone exhibits a range of chemical properties, including reactivity with lithiated C-nucleophiles and the ability to form C-glycosides. Its versatility in chemical reactions makes it a valuable building block in organic synthesis, enabling the construction of complex molecular structures with diverse functionalities (McCartney et al., 2003).
Scientific Research Applications
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Aldol Condensations with Silyl Ketene Acetals
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Spiroannulated Carbohydrate Synthesis
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Synthesis of Hydroxylated Indolizidine
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Synthesis of Carbohydrate Substituted Benzoquinones
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Synthesis of the Oxazole Segment of Calyculin
Safety And Hazards
properties
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSMBYLYRPVGU-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(=O)C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-O-Isopropylidene-D-erythronolactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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